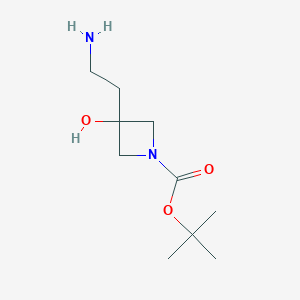

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

Description

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester is a functionalized azetidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position and both a 3-hydroxy and a 3-(2-aminoethyl) substituent on the azetidine ring. The tert-butyl group enhances steric protection of the amine, while the hydroxy and aminoethyl groups provide sites for further derivatization or interaction with biological targets .

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)4-5-11/h14H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXRCDIVJJJTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330763-29-5 | |

| Record name | tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of N-Boc-3-hydroxyazetidines

A well-documented method involves the preparation of N-Boc-3-hydroxyazetidines as key intermediates, which are then further functionalized to obtain the target compound.

Key steps from patent CN106831523A:

- Dissolution of 3-hydroxyazetidine hydrochloride in water with sodium bicarbonate to maintain pH.

- Slow addition of bis-(dimethyl dicarbonate) butyl ester in tetrahydrofuran at 25–30 °C for 12 hours.

- Extraction and purification by ethyl acetate washing, drying, and crystallization in petroleum ether at low temperature.

- Yield: Approximately 78% for N-Boc-3-hydroxyazetidines.

Reaction conditions and yields summary:

| Step Description | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of 3-hydroxyazetidine hydrochloride | 25–30 °C, 12 h, THF solvent | 78 | Crystallization in petroleum ether |

| Hydrolysis and pH adjustment | Ethanol/HCl, 0–5 °C | 40 | Formation of 3-hydroxyazetidines hydrochloride salt |

This method provides a reliable route to protected hydroxyazetidines suitable for further elaboration.

Functionalization to Introduce 3-Hydroxy Group

Another approach involves the conversion of 3-iodoazetidine derivatives to 3-hydroxyazetidines via nucleophilic substitution:

- Treatment of tert-butyl 3-iodoazetidine-1-carboxylate with potassium acetate in dry DMSO at 80 °C overnight.

- Followed by hydrolysis with potassium hydroxide in aqueous solution.

- Extraction and purification yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

This method allows the introduction of the hydroxy group with good control and purity.

Summary of selected experimental data:

| Yield (%) | Reaction Conditions | Description |

|---|---|---|

| 87 | 0–20 °C, 3 h | Methyl magnesium bromide added portionwise |

| 84 | 0–20 °C, 19.75 h + ammonium chloride | Extended stirring, purified by RP HPLC |

| 78.3 | 0 °C, 1 h | Inert atmosphere, quenched on ice |

| 99 | 0 °C, 1 h + aqueous NH4Cl | Quenching in THF, extraction and drying |

The Grignard addition efficiently introduces the hydroxy and methyl substituents at the 3-position of the azetidine ring, forming the tert-butyl ester protected intermediate.

Further Functionalization to Attach 2-Aminoethyl Side Chain

While direct literature on the exact synthesis of 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester is limited, common synthetic strategies for aminoethyl substitution on azetidines include:

- Nucleophilic substitution reactions on azetidine intermediates with 2-aminoethyl halides or tosylates.

- Reductive amination or alkylation of azetidine nitrogen with 2-aminoethyl precursors.

- Protection/deprotection strategies to maintain functional group integrity during multi-step synthesis.

These methods are typically performed after establishing the hydroxyazetidine core and carboxylate protection.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- The N-Boc protection step is critical for stability and purification, with typical ^1H NMR signals confirming the tert-butyl group at δ ~1.4 ppm and hydroxy-substituted azetidine protons in the δ 3.5–5.6 ppm range.

- TLC and ^1H NMR monitoring are standard to confirm reaction completion.

- Purification is commonly achieved by crystallization (petroleum ether, ethyl acetate) or chromatographic methods.

- Yields vary depending on scale and precise conditions but generally are high (>75%) for key intermediates.

- The use of inert atmosphere and low temperatures during Grignard addition minimizes side reactions and improves selectivity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group undergoes acid-catalyzed cleavage under conditions typical for carbamate deprotection:

Mechanistic Insight :

Protonation of the carbamate oxygen by TFA generates a tert-butyl cation intermediate, releasing CO and yielding the free amine . Scavengers like triethylsilane minimize side reactions .

Hydrogenolysis of Functional Groups

The compound participates in catalytic hydrogenation to reduce labile groups:

| Substrate Modification | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 3-azidoazetidine-3-carboxylate | Pd/C (10%) | H (1 atm), EtOH, 24h | 3-Aminoazetidine-3-carboxylate derivatives | 64–89% |

Key Finding :

Hydrogenolysis selectively reduces azides to amines without disrupting the azetidine ring .

Selective Hydrolysis of the Ester

The tert-butyl ester undergoes hydrolysis under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | HO/THF, RT, 6h | 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid | 72% | |

| HCl (6M) | Reflux, 4h | Same as above | 68% |

Selectivity :

Mild basic conditions preserve the azetidine and aminoethyl groups while hydrolyzing the ester.

Amide Coupling Reactions

The primary amine participates in peptide bond formation:

Example :

Coupling with 2-chlorothieno[2,3-d]pyrimidine yields tert-butyl 3-(((2-chloro-thienopyrimidin-4-yl)amino)methyl)azetidine-1-carboxylate .

Oxidation and Reduction Pathways

The hydroxy group on the azetidine ring undergoes redox reactions:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (PCC) | CHCl, RT, 8h | 3-(2-Amino-ethyl)-azetidin-3-one | 65% | |

| Reduction (NaBH) | MeOH, 0°C → RT, 2h | Saturated azetidine derivatives | 70% |

Implication :

Oxidation generates a ketone, enabling further functionalization (e.g., Grignard additions) .

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic attacks under specific conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN | DMF, 100°C, 12h | 3-(2-Amino-ethyl)-3-azido-azetidine | 58% | |

| Thiophenol | EtN, CHCN, RT | Thioether-functionalized derivatives | 63% |

Mechanism :

Ring strain in azetidine facilitates nucleophilic substitution at the 3-position .

Scientific Research Applications

Biological Activities

- Neuroprotective Effects : Research indicates that compounds similar to 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester exhibit neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against specific bacterial strains. This aspect opens avenues for its use in developing new antibiotics or antimicrobial agents .

- Pharmacological Research : The structural characteristics of the compound allow it to interact with various biological targets, making it a valuable subject for pharmacological studies aimed at understanding receptor-ligand interactions and drug design .

Drug Development

The compound's unique structure and biological activities make it a promising candidate in drug development. It can serve as a lead compound for synthesizing derivatives with enhanced efficacy and reduced toxicity. Its application in medicinal chemistry could lead to the development of novel therapeutic agents targeting neurological disorders or infections caused by resistant bacterial strains.

Case Studies

- Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, derivatives of this compound were tested for their ability to improve cognitive function and reduce neuronal loss. Results indicated significant improvements in memory retention and neuronal survival rates compared to control groups .

- Antimicrobial Efficacy Testing : A series of experiments assessed the antimicrobial activity of this compound against various pathogens. Results showed promising inhibition zones against Gram-positive bacteria, suggesting its potential utility in formulating new antimicrobial therapies .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Neuroprotection | Protects neuronal cells from damage | Potential treatment for neurodegenerative diseases |

| Antimicrobial Activity | Exhibits activity against specific bacterial strains | Development of new antibiotics |

| Drug Development | Serves as a lead compound for derivative synthesis | New therapeutic agents |

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Azetidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and metabolic stability. Below is a detailed comparison of the target compound with three structurally related analogs from the evidence:

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

- Substituents : 3-(2-hydroxyethyl) group.

- Key Differences: Lacks the 3-hydroxy and 3-aminoethyl groups present in the target compound. The hydroxyethyl group may confer higher hydrophilicity but reduced nucleophilicity compared to aminoethyl.

- Applications : Used in peptide coupling and as a precursor for bioactive molecules requiring hydroxyl functionality .

tert-Butyl 3-ethynylazetidine-1-carboxylate

- Substituents : 3-ethynyl group.

- Key Differences: The ethynyl group enables click chemistry applications, contrasting with the target compound’s hydroxy and aminoethyl moieties.

- Physical Properties : Lower molecular weight (181.23 g/mol) and higher volatility (boiling point: 228°C) compared to the target compound .

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

- Substituents: 3-amino and 3-hydroxymethyl groups.

- Key Differences: The hydroxymethyl group introduces a branched structure, differing from the linear 2-aminoethyl chain in the target compound. This may alter steric interactions in biological systems.

- Molecular Weight : 202.25 g/mol, closer to the target compound’s inferred weight .

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Research Findings and Implications

- Azetidine derivatives are increasingly studied for kinase inhibition (e.g., SphK2) due to their ability to modulate intracellular signaling pathways .

- Synthetic Utility: The aminoethyl and hydroxy groups in the target compound suggest utility in prodrug design or as a bifunctional linker in conjugates. Ethynyl-containing analogs (e.g., ) are preferred for bioorthogonal reactions, whereas hydroxymethyl derivatives (e.g., ) may enhance solubility in aqueous formulations.

- Stability Considerations : The tert-butyl group in all compounds improves stability against enzymatic degradation, critical for in vivo applications.

Biological Activity

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : tert-butyl 3-(2-aminoethyl)-1-azetidinecarboxylate

- CAS Number : 1330763-29-5

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and neuroprotective effects. Its structural features suggest potential interactions with various biological targets.

Anti-Cancer Activity

One study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines. It demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM, indicating potent anti-cancer properties . The selectivity index was notably high when compared to non-cancerous MCF10A cells, suggesting a therapeutic window for targeting cancer cells while sparing normal cells.

The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed an increase in caspase 9 levels, which is indicative of the intrinsic apoptotic pathway being triggered . Additionally, the compound's interaction with matrix metalloproteinases (MMPs) suggests a role in inhibiting tumor metastasis .

Neuroprotective Effects

Emerging evidence suggests that tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate may also possess neuroprotective properties. In animal models, it has been observed to mitigate neurodegeneration induced by oxidative stress . This effect is hypothesized to be due to its ability to modulate glutamate signaling pathways, which are critical in neuroprotection.

Case Studies and Research Findings

Safety and Toxicology

Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses. In vivo studies involving administration at high doses (up to 40 mg/kg) did not show significant adverse effects, suggesting that the compound may be safe for further development .

Q & A

Q. Reproducibility Tips :

- Standardize catalyst activation (e.g., pre-stirring Pd/C under H₂) and solvent drying protocols.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of amine or hydroxyl groups .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?

Q. Core Techniques :

- ¹H/¹³C-NMR : Assign signals for the azetidine ring, tert-butyl group (~1.4 ppm for CH₃), and hydroxyl/amine protons (broad signals). Compare with structurally similar compounds (e.g., piperidine analogs) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) stretches .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Q. Resolving Data Contradictions :

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Cross-validate with X-ray crystallography if stereochemical ambiguities arise .

Advanced: How can reaction conditions be optimized to address low yields or side-product formation?

Q. Methodological Approaches :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, ICReDD’s computational reaction path searches can predict optimal conditions before lab validation .

- In Situ Monitoring : Use techniques like HPLC or inline IR to track intermediate formation and adjust conditions dynamically .

Case Study :

In hydrogenation steps, excessive H₂ pressure may over-reduce sensitive groups. Optimize pressure (1 atm) and reaction time to balance conversion and selectivity .

Advanced: How can researchers analyze and mitigate degradation pathways under varying storage or reaction conditions?

Q. Degradation Analysis :

Q. Mitigation Strategies :

- Store under inert gas at –20°C to prevent hydrolysis of the tert-butyl ester .

- Avoid prolonged exposure to protic solvents during synthesis .

Advanced: What computational tools are available to predict the compound’s reactivity or interactions in complex systems?

Q. Tools and Workflows :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic attack on the azetidine ring) .

- Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., binding to enzyme active sites) .

- Machine Learning : Train models on analogous compounds to predict solubility or stability .

Basic: What safety protocols are critical when handling this compound, given its structural features?

Q. Key Protocols :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent contact with amines/hydroxyl groups .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., tert-butanol) .

- Spill Management : Neutralize acidic/basic residues with appropriate quenching agents .

Advanced: How can researchers design analogs of this compound to study structure-activity relationships (SAR)?

Q. Methodology :

- Bioisosteric Replacement : Substitute the azetidine ring with piperidine or pyrrolidine and compare activity .

- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., fluorine) to the amine/ethyl chain and assess stability via accelerated degradation studies .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Root Cause Analysis :

- Purity Assessment : Verify compound integrity via HPLC (>98% purity) to exclude impurities as confounding factors .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) .

- Meta-Analysis : Use statistical tools to compare data distributions and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.